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Compound of Interest

Compound Name: 3,5-Dibromo-2-iodopyridine

Cat. No.: B1593451

An In-depth Technical Guide to 3,5-Dibromo-2-iodopyridine: A Versatile Halogenated Pyridine
Building Block

Executive Summary

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-iodopyridine, a
key polyhalogenated heterocyclic intermediate. Designed for researchers, medicinal chemists,
and professionals in drug development, this document delves into the compound's chemical
structure, nomenclature, and physicochemical properties. It offers a detailed, field-proven
synthetic protocol, explaining the mechanistic rationale behind the chosen methodology.
Furthermore, the guide explores the strategic importance of this molecule, focusing on its
differential reactivity and its application as a versatile scaffold in the synthesis of complex,
biologically active compounds. The strategic positioning of iodine and bromine atoms provides
multiple, selectively addressable reactive sites, making it an invaluable tool for constructing
diverse molecular architectures essential for modern drug discovery.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the cornerstone of successful
synthetic chemistry. This section outlines the structural and physical characteristics of 3,5-
Dibromo-2-iodopyridine.

Chemical Structure and IUPAC Nomenclature
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The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this
compound is 3,5-dibromo-2-iodopyridine.[2] The structure consists of a pyridine ring
substituted with two bromine atoms at positions 3 and 5, and an iodine atom at position 2.

Br B

Figure 1. 2D Chemical Structure of 3,5-Dibromo-2-
iodopyridine.

Key Identifiers

For unambiguous identification and cross-referencing in chemical databases and literature, the
following identifiers are critical:

Identifier Value Source

CAS Number 436799-34-7 PubChem[2], Guidechem][3]
Molecular Formula CsH2Brz2IN PubChem|[2]

PubChem CID 26967552 PubChem|[2]

SMILES C1=C(C=NC(=C1Br)l)Br PubChem[2]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published,
computational models provide reliable estimates for its key properties. These values are
essential for planning reactions, purification, and storage.
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Property Value Notes

Molecular Weight 362.79 g/mol Computed[2][3][4]
Monoisotopic Mass 360.75987 Da Computed[2]

Appearance Expected to be an off-white to Based on similar compounds

yellow solid

Expected to be soluble in
B common organic solvents
Solubility Inferred from structure
(DCM, THF, Ethyl Acetate) and

insoluble in water.

Computed measure of
XLogP3 2.9 . .
lipophilicity[2]

Synthesis and Mechanistic Insights

The reliable synthesis of 3,5-Dibromo-2-iodopyridine is crucial for its application. The most
authoritative and robust approach relies on the Sandmeyer reaction, a classic and trustworthy
transformation in aromatic chemistry. This method offers high yields and excellent
regioselectivity.

Retrosynthetic Analysis and Strategy

The synthesis logically begins with a readily available precursor, 2-amino-3,5-dibromopyridine.
The core transformation involves converting the primary amino group into a diazonium salt,
which is an excellent leaving group. This intermediate is then subjected to nucleophilic
substitution with an iodide ion to yield the target product. This strategy is well-documented for
the synthesis of related aryl halides and provides a self-validating system due to the
predictable and high-yielding nature of the Sandmeyer reaction.[5][6]

Detailed Experimental Protocol: Synthesis via
Sandmeyer Reaction

This protocol describes the conversion of 2-amino-3,5-dibromopyridine to 3,5-Dibromo-2-
iodopyridine.
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Materials:

e 2-amino-3,5-dibromopyridine

 Sulfuric acid (H2S0a4), concentrated

e Sodium nitrite (NaNO2)

» Potassium iodide (KI)

e Deionized water

e ICce

e Sodium thiosulfate (Na2S203), 10% aqueous solution

e Sodium bicarbonate (NaHCO3), saturated aqueous solution

e Dichloromethane (DCM) or Ethyl Acetate

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Procedure:

¢ Diazotization:

o In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping
funnel, carefully add concentrated sulfuric acid to deionized water, cooled in an ice bath, to
prepare a ~50% aqueous solution.

o To this cooled acid solution, add 2-amino-3,5-dibromopyridine (1.0 eq) portion-wise,
ensuring the temperature remains below 10 °C. Stir until complete dissolution.

o Cool the resulting solution to 0-5 °C using an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the
dropping funnel. Causality:Maintaining a low temperature is critical to prevent the
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premature decomposition of the unstable diazonium salt. The addition rate should be
controlled to keep the internal temperature below 5 °C.

o After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to
ensure complete formation of the diazonium salt.

« lodide Displacement (Sandmeyer Reaction):

o In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized
water.

o Slowly add the solution of potassium iodide to the cold diazonium salt solution.
Causality: This addition often results in vigorous nitrogen gas evolution and may be
exothermic. A slow, controlled addition is paramount for safety and to manage the reaction
rate.

o Once the addition is complete, allow the reaction mixture to slowly warm to room
temperature and then heat gently to 50-60 °C for 1-2 hours to drive the reaction to
completion.

e Work-up and Purification:

o Cool the reaction mixture to room temperature and pour it into a beaker containing
crushed ice.

o A precipitate (the crude product) should form. Quench any residual iodine by adding 10%
sodium thiosulfate solution dropwise until the dark color of 12 disappears.

o Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until
the pH is ~7-8.

o Extract the agueous mixture three times with dichloromethane or ethyl acetate.
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

o Filter the drying agent and concentrate the solvent under reduced pressure to yield the
crude product.
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o Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate
gradient) or recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure
3,5-Dibromo-2-iodopyridine.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis.
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Caption: Synthetic workflow for 3,5-Dibromo-2-iodopyridine production.
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Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 3,5-Dibromo-2-iodopyridine stems from the differential reactivity of its
carbon-halogen bonds, making it a powerful scaffold for building molecular complexity.

Principles of Site-Selective Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-
Hartwig), the reactivity of carbon-halogen bonds generally follows the trend: C-1 > C-Br > C-ClI.
This principle is the cornerstone of this reagent’s utility.

e C-lI Bond: The bond at the C2 position is the most labile and will react preferentially under
carefully controlled cross-coupling conditions. This allows for the selective introduction of a
first functional group (R?) at this position.

o C-Br Bonds: The C-Br bonds at the C3 and C5 positions are less reactive. After
functionalizing the C2 position, a second, typically more forcing, set of reaction conditions
can be used to introduce a second functional group (R?) at one of the bromine-substituted
positions.

This predictable, site-selective reactivity allows chemists to build complex, highly substituted
pyridine derivatives in a controlled, stepwise manner, which is essential in the synthesis of
active pharmaceutical ingredients (APIs).[1] Pyridine-based ring systems are among the most
prevalent heterocycles in FDA-approved pharmaceuticals, highlighting the importance of such
versatile building blocks.[7]

Workflow for Sequential Functionalization

The diagram below illustrates a generalized strategy for the sequential functionalization of 3,5-
Dibromo-2-iodopyridine, a key workflow in discovery chemistry.

First Coupling (C-I Bond) Second Coupling (C-Br Bond)

cuve Pd Catalyst (e.g., Pd(PPhs)a) . er Pd Catalyst (stronger conditions)
ior . . functional lization
> + R-Source 3,5-Dibromo-2-(R?)-pyridine + R2-Source
(e.g., R:-B(OH)2) (e.g., R-SnBus)

3,5-Dibromo-2-iodopyridine
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Caption: Sequential cross-coupling strategy using 3,5-Dibromo-2-iodopyridine.

Safety and Handling

As with all halogenated aromatic compounds, 3,5-Dibromo-2-iodopyridine should be handled
with appropriate care. Based on data from similar compounds, it is expected to be harmful if
swallowed and cause skin and eye irritation.[8][9]

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust.

o Storage: Store in a tightly sealed container in a cool, dry place away from light and
incompatible materials.

Conclusion

3,5-Dibromo-2-iodopyridine is more than a simple chemical reagent; it is a sophisticated tool
for molecular design. Its true value lies in the predictable, differential reactivity of its three
halogen substituents, which provides medicinal chemists with a robust platform for controlled,
sequential synthesis. This capability to build complex, highly decorated pyridine scaffolds is
critical for accelerating the discovery and development of novel therapeutics, particularly in
areas like kinase inhibition where such structures are paramount.[1][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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